molecular formula C14H10F3NO3 B12588438 4'-Methoxy-4-nitro-3-(trifluoromethyl)-1,1'-biphenyl CAS No. 582293-04-7

4'-Methoxy-4-nitro-3-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B12588438
CAS No.: 582293-04-7
M. Wt: 297.23 g/mol
InChI Key: QQZXNPMEJRRGLF-UHFFFAOYSA-N
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Description

4’-Methoxy-4-nitro-3-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-4-nitro-3-(trifluoromethyl)-1,1’-biphenyl typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introducing the nitro group to a biphenyl precursor.

    Methoxylation: Adding the methoxy group through a substitution reaction.

    Trifluoromethylation: Incorporating the trifluoromethyl group using reagents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimizing these reactions for scale, using catalysts and specific reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro or methoxy groups.

    Reduction: Reduction reactions could convert the nitro group to an amine.

    Substitution: The methoxy and nitro groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary depending on the specific reaction, but common reagents include halides and bases.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Pharmaceuticals: Potential use in drug discovery and development, particularly in designing molecules with specific biological activities.

Industry

    Materials Science: Applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. In pharmaceuticals, it might interact with specific molecular targets like enzymes or receptors, influencing biological pathways. In catalysis, it might facilitate specific chemical transformations through its functional groups.

Comparison with Similar Compounds

Similar Compounds

    4’-Methoxy-4-nitro-1,1’-biphenyl: Lacks the trifluoromethyl group.

    4-Nitro-3-(trifluoromethyl)-1,1’-biphenyl: Lacks the methoxy group.

    4’-Methoxy-3-(trifluoromethyl)-1,1’-biphenyl: Lacks the nitro group.

Uniqueness

The presence of all three functional groups (methoxy, nitro, and trifluoromethyl) in 4’-Methoxy-4-nitro-3-(trifluoromethyl)-1,1’-biphenyl makes it unique, potentially offering a combination of properties not found in similar compounds.

Properties

CAS No.

582293-04-7

Molecular Formula

C14H10F3NO3

Molecular Weight

297.23 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-nitro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C14H10F3NO3/c1-21-11-5-2-9(3-6-11)10-4-7-13(18(19)20)12(8-10)14(15,16)17/h2-8H,1H3

InChI Key

QQZXNPMEJRRGLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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